molecular formula C22H26ClNO4 B13776439 2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate CAS No. 71548-70-4

2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

Cat. No.: B13776439
CAS No.: 71548-70-4
M. Wt: 403.9 g/mol
InChI Key: WBJIUQKCKPJLTD-UHFFFAOYSA-N
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Description

2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes an acetamidoethyl group, a chlorophenyl group, and a phenoxy-methylbutanoate moiety. Its diverse functional groups make it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of 4-chlorobenzyl chloride with 4-hydroxy-2-methylbutanoic acid in the presence of a base such as triethylamine. This reaction forms the intermediate 4-[(4-chlorophenyl)methyl]phenoxy-2-methylbutanoic acid, which is then reacted with 2-acetamidoethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido group.

Major Products

The major products formed from these reactions include phenolic derivatives, reduced phenyl compounds, and substituted acetamido derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Fenofibrate: A hypolipidemic drug with a similar phenoxy structure.

    Cetirizine: An antihistamine with a related chlorophenyl group.

    Benzophenone derivatives: Compounds with similar aromatic structures.

Uniqueness

What sets 2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

71548-70-4

Molecular Formula

C22H26ClNO4

Molecular Weight

403.9 g/mol

IUPAC Name

2-acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C22H26ClNO4/c1-4-22(3,21(26)27-14-13-24-16(2)25)28-20-11-7-18(8-12-20)15-17-5-9-19(23)10-6-17/h5-12H,4,13-15H2,1-3H3,(H,24,25)

InChI Key

WBJIUQKCKPJLTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OCCNC(=O)C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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